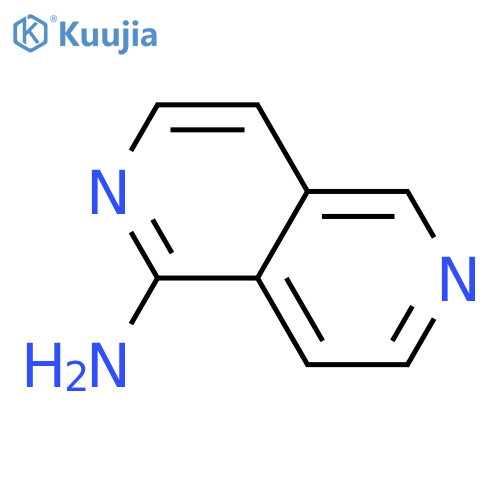

NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines

,

Journal of Organic Chemistry,

1982,

47(9),

1673-7